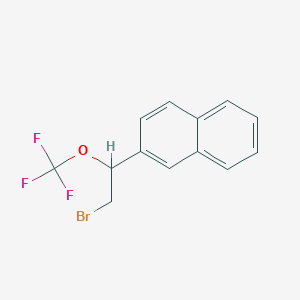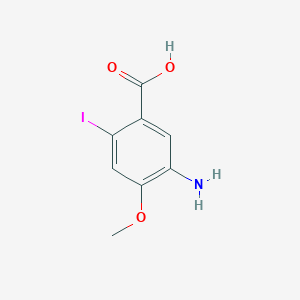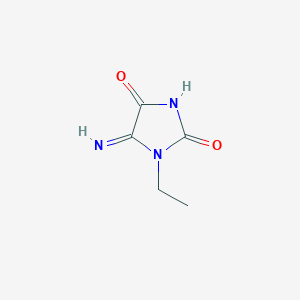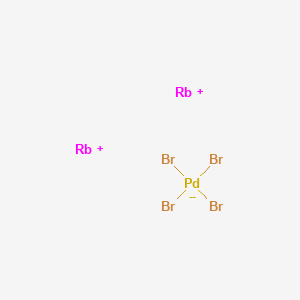
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is an organic compound with the molecular formula C13H10BrF3O This compound is characterized by the presence of a naphthalene ring substituted with a bromo group and a trifluoromethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes bromination to introduce a bromo group at the desired position.
Introduction of Trifluoromethoxyethyl Group: The bromo-naphthalene intermediate is then reacted with a trifluoromethoxyethylating agent under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing bromine or a brominating agent in the presence of a catalyst to achieve efficient bromination of naphthalene.
Trifluoromethoxyethylation: Employing a trifluoromethoxyethylating reagent under optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the original compound.
Applications De Recherche Scientifique
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(trifluoromethoxy)benzene: Similar structure but lacks the naphthalene ring.
2-(2-Bromoethyl)naphthalene: Similar structure but lacks the trifluoromethoxy group.
1-(Trifluoromethoxy)naphthalene: Similar structure but lacks the bromoethyl group.
Uniqueness
2-(2-Bromo-1-(trifluoromethoxy)ethyl)naphthalene is unique due to the combination of the bromo and trifluoromethoxyethyl groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H10BrF3O |
|---|---|
Poids moléculaire |
319.12 g/mol |
Nom IUPAC |
2-[2-bromo-1-(trifluoromethoxy)ethyl]naphthalene |
InChI |
InChI=1S/C13H10BrF3O/c14-8-12(18-13(15,16)17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
Clé InChI |
JJQAQDBNFAQHAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(CBr)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)


![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)
![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)

![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)

![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)

